molecular formula C13H13BrClN3O2 B13489618 tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate

tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate

Cat. No.: B13489618
M. Wt: 358.62 g/mol
InChI Key: QJZQQVVKMCIHAQ-UHFFFAOYSA-N
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Description

tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate: is a chemical compound with the molecular formula C17H20BrClN4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate typically involves the reaction of 7-bromo-2-chloroquinazoline with tert-butyl carbamate. This reaction is often carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) under mild conditions .

Industrial Production Methods: The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate is used as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry .

Biology and Medicine: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting various diseases. It is also used in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and other applications .

Properties

Molecular Formula

C13H13BrClN3O2

Molecular Weight

358.62 g/mol

IUPAC Name

tert-butyl N-(7-bromo-2-chloroquinazolin-4-yl)carbamate

InChI

InChI=1S/C13H13BrClN3O2/c1-13(2,3)20-12(19)18-10-8-5-4-7(14)6-9(8)16-11(15)17-10/h4-6H,1-3H3,(H,16,17,18,19)

InChI Key

QJZQQVVKMCIHAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NC2=C1C=CC(=C2)Br)Cl

Origin of Product

United States

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